2,5-dimethylpyrimidine-4,6(1H,5H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,5-dimethyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h3H,1-2H3,(H,7,8,9,10) |
InChI Key |
VKYFYFKZVDRIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=NC1=O)C |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 2,5 Dimethylpyrimidine 4,6 1h,5h Dione and Analogues
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
The definitive identification of 2,5-dimethylpyrimidine-4,6(1H,5H)-dione would rely on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to reveal the chemical shifts, integration, and multiplicity of the protons associated with the methyl groups and the pyrimidine (B1678525) ring. Similarly, ¹³C NMR would provide the chemical shifts for each unique carbon atom in the molecule, including those of the methyl groups and the carbonyl carbons. The anticipated data from these analyses would be compiled into tables for clear interpretation.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as strong absorptions corresponding to the carbonyl (C=O) groups within the dione (B5365651) structure. A detailed table of these vibrational frequencies would be crucial for its characterization.
Table 3: Anticipated IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption maxima (λmax) corresponding to π→π* and n→π* transitions associated with the pyrimidine ring and carbonyl groups.
Table 4: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
|---|
Mass Spectrometry (MS and HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Both low-resolution (MS) and high-resolution mass spectrometry (HRMS) would be essential for the characterization of this compound. MS would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight, while HRMS would yield the exact mass, allowing for the determination of the precise elemental formula.
Table 5: Projected Mass Spectrometry Data for this compound
| Technique | m/z | Assignment |
|---|---|---|
| MS | Data not available | Data not available |
X-ray Crystallography and Solid-State Structural Analysis
Should this compound be synthesized and crystallized, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state.
Single Crystal X-ray Diffraction Studies
A single crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions. This would definitively confirm the connectivity of the atoms and the conformation of the pyrimidine ring.
Table 6: Prospective Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular architecture and crystalline arrangement of pyrimidine-4,6(1H,5H)-dione derivatives are predominantly governed by a network of specific intermolecular interactions. While detailed crystallographic data for this compound is not extensively available in the surveyed literature, the analysis of its close analogues provides significant insights into the hydrogen-bonding patterns and crystal packing motifs that are characteristic of this class of compounds.
The primary and most influential interactions in the crystal lattice of pyrimidinones (B12756618) are hydrogen bonds, particularly those involving the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen atoms. rsc.org Studies on various pyrimidinone derivatives consistently show the formation of robust N–H···O hydrogen bonds, which often lead to the assembly of molecules into well-defined supramolecular structures such as dimers and layered networks. rsc.orgnih.gov These interactions are analogous to the hydrogen bonding observed in the foundational building blocks of DNA and RNA. rsc.org
For instance, the crystal structure of 6-methyluracil (B20015), an analogue of the title compound, reveals a layered arrangement where molecules are linked into centrosymmetric dimers by two N–H···O hydrogen bonds. nih.gov These dimers then form layers, demonstrating a common packing strategy for this type of molecule.
In cases where the compound is crystallized from a protic solvent, solvent molecules can be incorporated into the crystal lattice, playing a crucial role in mediating intermolecular connections. An example is seen in the dihydrate form of 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, where water molecules form O–H···O hydrogen bonds with the carbonyl oxygen atoms of the uracil (B121893) moiety and also participate in water-water interactions. researchgate.net This results in a complex two-dimensional hydrogen-bonded network that defines the crystal packing. researchgate.net
The following tables present crystallographic data for two analogues, illustrating the typical intermolecular interactions and unit cell parameters that characterize the crystal structures of substituted pyrimidinediones.
Table 1: Hydrogen-Bond Geometry for 6-methyluracil (Analogue I) Data sourced from a study on 6-methyluracil polymorphs. nih.gov
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N1–H1···O4 | 0.88 | 1.86 | 2.74 | 175.0 |
| N3–H3···O2 | 0.88 | 1.88 | 2.76 | 174.0 |
D = donor atom; A = acceptor atom.
Table 2: Crystal Data and Structure Refinement for 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate (Analogue II) Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net
| Parameter | Value |
| Empirical formula | C₉H₁₄N₄O₂·2H₂O |
| Formula weight | 246.27 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.1310 (5) |
| b (Å) | 9.8571 (7) |
| c (Å) | 10.0435 (7) |
| α (°) | 64.996 (4) |
| β (°) | 74.908 (4) |
| γ (°) | 76.994 (4) |
| Volume (ų) | 609.11 (8) |
| Z | 2 |
Computational Chemistry and Theoretical Investigations of 2,5 Dimethylpyrimidine 4,6 1h,5h Dione
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP, provide a reliable balance between accuracy and computational cost. nih.govnih.govnih.gov
The first step in a computational study is geometry optimization, a process that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For a molecule like 2,5-dimethylpyrimidine-4,6(1H,5H)-dione, this calculation would yield precise bond lengths, bond angles, and dihedral angles.
These theoretical parameters are typically validated by comparison with experimental data from techniques like X-ray crystallography, if available. In studies of similar molecules, such as other substituted pyrimidines, optimized geometrical parameters obtained by DFT methods have shown good agreement with experimental data. nih.gov
Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from a geometry optimization calculation. Note: The values below are hypothetical and for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311++G(d,p)) |
| Bond Length | C2-N1 (Å) | 1.38 |
| Bond Length | C5-C4 (Å) | 1.52 |
| Bond Length | C4=O8 (Å) | 1.23 |
| Bond Angle | N1-C2-N3 (°) | 118.5 |
| Bond Angle | C4-C5-C6 (°) | 115.0 |
| Dihedral Angle | N3-C4-C5-C6 (°) | -10.5 |
Following geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. The computed frequencies correspond to the molecule's fundamental vibrational modes, such as stretching, bending, and torsional motions.
These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated vibrational frequencies with those from experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. nih.gov For other pyrimidine compounds, a good correlation between observed and calculated spectra has been established. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and prone to electronic transitions. Analysis of pyrimidine-dione derivatives often reveals the distribution of these orbitals, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.govmdpi.com
Table 2: Key Parameters from FMO Analysis (Illustrative) This table shows typical parameters derived from an FMO analysis. Note: The values below are hypothetical.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For heterocyclic systems like pyrimidine-diones, NBO analysis can reveal intramolecular charge transfer, delocalization of electron density, and the nature of lone-pair and π-electron interactions, which are fundamental to the molecule's stability and reactivity. researchgate.netresearchgate.net For instance, interactions between the lone pairs on oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds (n → σ* or n → π*) are typically significant.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For pyrimidine-dione derivatives, MEP maps typically show negative potential around the electronegative oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic interaction. researchgate.netresearchgate.net The regions around the hydrogen atoms bonded to nitrogen are often shown to have a positive potential, indicating their role as potential hydrogen bond donors.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). These parameters quantify the molecule's response to an external electric field.
Pyrimidine-based molecules, particularly those with donor-acceptor groups, can exhibit significant NLO responses due to intramolecular charge transfer. rsc.orgresearchgate.net A high hyperpolarizability value suggests that the material may be a good candidate for NLO applications like frequency doubling. DFT calculations are a standard method for predicting these properties in various pyrimidine derivatives. rsc.orgresearchgate.net
Table 3: Calculated NLO Properties (Illustrative) This table shows the type of data generated from NLO calculations. Note: The values below are hypothetical.
| Parameter | Calculated Value |
| Dipole Moment (μ) in Debye | 3.5 D |
| Mean Polarizability (α) in a.u. | 80 a.u. |
| First Hyperpolarizability (β₀) in a.u. | 150 a.u. |
Quantum Chemical Descriptors and Global Reactivity Indices
Quantum chemical descriptors derived from Density Functional Theory (DFT) are essential for predicting the reactivity and stability of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
E(HOMO) represents the electron-donating ability of a molecule.
E(LUMO) indicates its electron-accepting tendency.
The Energy Gap (ΔE) , the difference between E(LUMO) and E(HOMO), is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com
From these frontier orbital energies, several global reactivity indices can be calculated:
Ionization Potential (I) = -E(HOMO)
Electron Affinity (A) = -E(LUMO)
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These indices provide a quantitative measure of a molecule's reactivity. For instance, chemical hardness reflects the resistance to charge transfer within the molecule. mdpi.com A higher electrophilicity index points to a greater capacity of the molecule to accept electrons. DFT calculations on a related bis-pyrimidine derivative, 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], yielded an electrophilicity index of 2.17 eV, indicating its potential reactivity.
Table 1: Illustrative Global Reactivity Descriptors for Related Pyrimidine Derivatives (Gas Phase)
This table displays data for Dihydrothiouracil-Indenopyridopyrimidine derivatives to exemplify the application of these computational methods.
| Descriptor | Compound 1H | Compound 2H | Compound 3H |
|---|---|---|---|
| E(HOMO) (eV) | -6.01 | -6.23 | -6.31 |
| E(LUMO) (eV) | -2.23 | -2.61 | -2.75 |
| Energy Gap (ΔE) (eV) | 3.78 | 3.62 | 3.56 |
| Electronegativity (χ) (eV) | 4.12 | 4.42 | 4.53 |
| Chemical Hardness (η) (eV) | 1.89 | 1.81 | 1.78 |
| Electrophilicity (ω) (eV) | 4.49 | 5.39 | 5.72 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of a compound, which is crucial for understanding its interactions with biological targets or other materials.
Conformational analysis, a key part of MD studies, involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For pyrimidine derivatives, understanding the preferred conformation is vital. For example, in a crystallographic study of 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate, the six-membered uracil (B121893) ring was found to be planar, with its attached side chain inclined at an angle of 27.6(5)°. researchgate.net
MD simulations are also employed to assess the stability of a molecule when interacting with a substrate, such as a protein. Key parameters analyzed include:
Root Mean Square Deviation (RMSD): This measures the average deviation of a protein's backbone or a ligand's position from an initial reference structure. A stable RMSD value over the simulation time suggests that the system has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule or protein.
In studies of other pyrimidine-based compounds, MD simulations have been instrumental in confirming stable binding within the active sites of target proteins, a critical step in drug design. nih.gov
Adsorption Mechanism Studies on Various Substrates
Computational chemistry is widely used to investigate the adsorption of molecules onto surfaces, which is relevant for applications such as corrosion inhibition, catalysis, and sensor technology. DFT calculations and MD simulations can elucidate the mechanism of adsorption for compounds like this compound on various substrates, such as metal surfaces.
Theoretical studies on the adsorption of different pyrimidine derivatives on steel surfaces have shown that these molecules can form a protective layer, inhibiting corrosion. The mechanism of this interaction can be explored in detail:
Adsorption Energy: A key parameter calculated is the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. A more negative value signifies a stronger and more stable adsorption.
Interaction Geometry: Simulations reveal the orientation of the molecule on the surface. A parallel orientation often maximizes the contact area and leads to stronger adsorption.
Charge Transfer: Analysis of the electronic structure can quantify the charge transfer between the molecule and the substrate, helping to distinguish between physisorption (weak, electrostatic interactions) and chemisorption (stronger, covalent-like bonding).
For instance, DFT and MD studies on the adsorption of a pyrimidine derivative on a Q235 steel surface in a corrosive environment revealed a strong interaction, characterized by a high adsorption energy. The parallel configuration of the molecule on the surface suggested the formation of a self-assembled protective layer. The nature of the adsorption for pyrimidine inhibitors on steel has been described as a mixture of physisorption and chemisorption, following the Langmuir adsorption isotherm.
Table 2: Summary of Findings from Adsorption Studies of Related Pyrimidine Derivatives on Steel
This table presents findings for other pyrimidine compounds to illustrate the insights gained from adsorption studies.
| Compound Class | Substrate | Key Findings |
|---|---|---|
| Pyrimidine Derivatives | Q235 Steel | Strong interaction with the metal surface; parallel adsorption configuration; formation of a molecular self-assembly. |
| 2-PI Inhibitor | Steel | Adsorption is spontaneous and exothermic; follows the Langmuir isotherm model; acts as a mixed-type inhibitor. |
| 2-MP & 4M-2MP Inhibitors | Q235 Steel | Adsorption fits the Langmuir adsorption isotherm; inhibition efficiency increases with concentration. |
Derivatives and Structural Modifications of 2,5 Dimethylpyrimidine 4,6 1h,5h Dione
Synthesis and Characterization of Substituted Pyrimidine-4,6(1H,5H)-dione Analogues
The chemical reactivity of the active methylene (B1212753) group at the C5 position of the 2,5-dimethylpyrimidine-4,6(1H,5H)-dione ring is central to the synthesis of its derivatives. This position is readily functionalized, allowing for the attachment of a variety of molecular fragments, including aryl and heteroaryl moieties, and serving as a key site for the construction of fused and spirocyclic systems.
Introduction of Aryl and Heteroaryl Moieties
The introduction of aryl and heteroaryl groups at the C5 position of the pyrimidine-4,6(1H,5H)-dione core is a common strategy to create structural diversity. A primary method to achieve this is the Knoevenagel condensation, a nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgresearchgate.net This reaction typically involves the condensation of an aromatic or heteroaromatic aldehyde with the pyrimidine-4,6(1H,5H)-dione in the presence of a basic catalyst. wikipedia.org The resulting product is often an α,β-unsaturated ketone, specifically a 5-arylmethylene or 5-heteroarylmethylene derivative. wikipedia.org
The reaction of various benzaldehydes with N,N'-dimethylbarbituric acid, an analogue of this compound, exemplifies this transformation. The nature of the substituent on the aromatic ring of the aldehyde can influence the reaction yield and the properties of the final product. For instance, electron-donating or electron-withdrawing groups on the aryl ring can modulate the electronic character of the resulting molecule.
A series of 4,6-diaryl pyrimidine (B1678525) derivatives have been synthesized starting from the aldol (B89426) condensation of acetophenones with benzaldehydes to yield chalcones, which are then cyclocondensed with thiourea (B124793). frontiersin.org While not a direct substitution on a pre-existing pyrimidine-4,6-dione, this method highlights the construction of pyrimidine rings bearing aryl substituents at positions 4 and 6. frontiersin.org Further modifications can be carried out, for example, by reacting 6-amino-N,N'-dimethyluracil with an aroyl chloride and potassium selenocyanate (B1200272) in a one-pot synthesis to yield 5-aryl-7-selenoxopyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net
| Starting Pyrimidine | Aldehyde/Precursor | Catalyst/Reagents | Product | Yield (%) |
| Barbituric acid | 2-Methoxybenzaldehyde | Piperidine (B6355638) | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | - |
| 6-Amino-N,N'-dimethyluracil | Aroyl chloride, KSeCN | - | 5-Aryl-1,3-dimethyl-7-selenoxopyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-dione | up to 82% researchgate.net |
| Thiobarbituric acid | Arylidenemalononitrile | Triethylamine | 7-Amino-5-aryl-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile | - |
Annulation Strategies to Form Fused Heterocyclic Systems
Annulation, or ring-forming, reactions utilizing the pyrimidine-4,6(1H,5H)-dione scaffold lead to the creation of fused polycyclic systems, significantly increasing molecular complexity. A prominent example is the synthesis of pyrano[2,3-d]pyrimidine derivatives. These compounds are often prepared through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a barbituric acid derivative. nih.govresearchgate.net The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. researchgate.net The use of various catalysts, such as sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), can facilitate this synthesis under solvent-free conditions. nih.gov
Another important class of fused systems derived from pyrimidinediones are the pyrido[2,3-d]pyrimidines. These can be synthesized through various routes, including the reaction of 6-aminouracil (B15529) derivatives with aldehydes and other active methylene compounds. nih.gov For instance, the Hantzsch cyclization of indan-1,3-dione with an aromatic aldehyde and 6-aminouracil in acetic acid leads to the formation of 5-aryl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6-triones. bu.edu.eg
Furthermore, furopyrimidine derivatives can be synthesized from pyrimidine precursors. researchgate.net For example, reactions starting from uracil (B121893), thiouracil, barbituric, and thiobarbituric acid derivatives can lead to the formation of the furo[2,3-d]pyrimidine (B11772683) core. researchgate.net The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) diones has also been reported, starting from 1,3-disubstituted 6-amino uracils, with a key step being a hydrazine-induced cyclization to form the second pyrimidine ring. nih.gov
| Pyrimidine Precursor | Reagents | Product |
| Barbituric acid | Aromatic aldehyde, Malononitrile | 7-Amino-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione nih.gov |
| 6-Aminouracil | Aromatic aldehyde, Thiobarbituric acid | Pyrido[2,3-d:6,5-d']dipyrimidine nih.gov |
| 6-Aminouracil | Indan-1,3-dione, Aromatic aldehyde | 5-Aryl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione bu.edu.eg |
| 1,3-Disubstituted 6-aminouracil | Acylation reagents, Alkylation reagents, Hydrazine | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-dione nih.gov |
Formation of Spirocyclic Derivatives
Spirocyclic compounds, characterized by two rings connected through a single common atom, represent another significant structural modification of the pyrimidine-4,6(1H,5H)-dione core. The C5 position is typically the spiro center. The synthesis of these derivatives often involves multicomponent reactions.
A notable example is the synthesis of spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives. These complex structures can be formed through a one-pot condensation of isatin (B1672199), 6-aminouracil, and a β-diketone like indan-1,3-dione. nih.gov The reaction mechanism involves an initial condensation between isatin and 6-aminouracil, followed by the addition of the β-diketone and subsequent cyclization and dehydration steps. nih.gov
Similarly, spiro[chromeno[2,3-d]pyrimidine-5,3′-indoline]-tetraones can be synthesized via a three-component condensation reaction of barbituric acids, isatins, and cyclohexane-1,3-diones. researchgate.net The use of catalysts such as p-toluenesulfonic acid (p-TSA) in water can promote this reaction. researchgate.net The synthesis of various other spirooxindole-pyrimidine hybrids has been achieved through multicomponent reactions involving isatins, active methylene compounds, and pyrimidine derivatives. researchgate.netnih.govmdpi.com These reactions provide a powerful tool for generating molecular diversity around the spiro-pyrimidine scaffold.
| Pyrimidine Precursor | Key Reagents | Spirocyclic Product |
| 6-Aminouracil | Isatin, Indan-1,3-dione | Spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indoline nih.gov |
| Barbituric acid | Isatin, Cyclohexane-1,3-dione | Spiro[chromeno[2,3-d]pyrimidine-5,3′-indoline]-tetraone researchgate.net |
| 1,3-Dimethylbarbituric acid | Isatin, Malononitrile | Spiro[indoline-3,4'-pyrano[2,3-d]pyrimidine] researchgate.net |
| 2,6-Diaminopyrimidine-4(3H)-one | Isatin, Cyclic 1,3-diketone | Spirooxindole derivative rsc.org |
Design Principles for Modulating Electronic and Steric Environments
The strategic modification of the this compound scaffold is guided by principles aimed at modulating its electronic and steric properties to influence its chemical reactivity and biological activity.
The introduction of aryl and heteroaryl moieties at the C5 position significantly impacts the electronic environment of the pyrimidine ring. The nature of the substituents on these aromatic rings plays a crucial role. researchgate.net Electron-withdrawing groups (e.g., nitro, cyano) can decrease the electron density of the pyrimidine ring system, while electron-donating groups (e.g., methoxy, dimethylamino) can increase it. This modulation of electron density can affect the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often critical for biological activity. For example, in the design of adenosine (B11128) receptor antagonists, a cyano group at the C5 position of a 2-aminopyrimidine (B69317) core was found to increase the acidity of the exocyclic amino group, leading to stronger receptor binding. nih.gov
Annulation strategies that create fused heterocyclic systems drastically alter both the electronic and steric landscape of the molecule. Fusing additional rings restricts the conformational flexibility of the side chains and extends the π-conjugated system, which can have profound effects on the molecule's absorption and emission properties, as well as its interaction with biological targets. The product yield in the synthesis of pyrido-dipyrimidine-diones is affected by the nature of substituents on the phenyl ring and steric factors, with bulky groups potentially lowering the yield. nih.gov
The formation of spirocyclic derivatives introduces significant steric bulk around the C5 position. This steric hindrance can be a key design element in medicinal chemistry, as it can influence the molecule's selectivity for a particular biological target by preventing binding to off-targets. The rigid, three-dimensional structure of spiro compounds can also pre-organize functional groups in a specific spatial orientation, which can be advantageous for optimizing interactions with a receptor's binding site. However, steric effects can also be a challenge in synthesis, as bulky groups may hinder the approach of reagents. youtube.com The design of reaction pathways must consider the steric hindrance of substituents to achieve the desired product. acs.org
Advanced Research Applications and Potentials of 2,5 Dimethylpyrimidine 4,6 1h,5h Dione and Its Derivatives
Utilization as Synthetic Intermediates and Building Blocks in Organic Synthesis
The inherent reactivity and multiple functional sites of the 2,5-dimethylpyrimidine-4,6(1H,5H)-dione skeleton make it a powerful building block in organic synthesis. Its derivatives are frequently employed as starting materials for constructing more elaborate molecular architectures.
Scaffolds for Complex Heterocyclic Compound Synthesis
Derivatives of pyrimidine-dione are well-established scaffolds for the synthesis of fused heterocyclic systems, which are of considerable interest due to their prevalence in biologically active molecules. One prominent application is in the construction of pyridodipyrimidines, a class of nitrogen-rich tricyclic compounds. nih.gov These complex structures are typically synthesized through condensation reactions where the pyrimidine-dione ring serves as the foundational unit.
For instance, researchers have successfully synthesized various tri- and tetra-substituted pyrido[2,3-d:6,5-d']dipyrimidines by reacting 6-aminouracil (B15529) derivatives (structurally related to the title compound) with aldehydes or other pyrimidine-based synthons. nih.gov The reaction often involves the annulation of a new pyridine (B92270) ring onto the pre-existing pyrimidine-dione framework. Heating substituted pyrimidine-2,4(1H,3H)-diones with other reagents like isatin (B1672199) anhydrides in solvents such as xylene can lead to the formation of complex quinazoline-diones through a process of ring-opening, condensation, and subsequent ring closure. nih.gov This strategic use of the pyrimidine-dione core highlights its utility in generating molecular diversity and accessing complex heterocyclic libraries.
Role in Multi-Component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of efficient and green chemistry. Pyrimidine-dione derivatives are excellent substrates for such reactions. Their ability to act as both nucleophiles and electrophiles under different conditions makes them ideal candidates for one-pot syntheses. researchgate.net
A classic example is the Biginelli reaction and its variations, which produce dihydropyrimidinones (DHPMs). researchgate.net While the original reaction uses a β-ketoester, an aldehyde, and urea (B33335), modified procedures utilize pyrimidine-dione precursors to create more complex and functionally diverse DHPM analogues. These reactions are often catalyzed and can be performed under solvent-free conditions, enhancing their environmental credentials. researchgate.net The strategic design of MCRs involving pyrimidine-diones allows for the rapid assembly of complex molecules from simple starting materials, which is highly valuable in drug discovery and materials science. For example, novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives have been synthesized via a one-pot, three-component reaction involving an aldehyde, 1H-tetrazole-5-amine, and a suitable indole (B1671886) derivative, showcasing the modularity of MCRs in creating diverse heterocyclic systems. mdpi.com
Development in Advanced Materials Science
The electronic characteristics of the pyrimidine-dione ring, notably its electron-withdrawing nature, make it an attractive component for the design of advanced functional materials with specific optical and electronic properties. nih.gov
Non-Linear Optical Materials Design and Investigation
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light, a property crucial for applications in photonics, telecommunications, and optical computing. The design of molecules with large NLO responses often involves creating "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.
The pyrimidine (B1678525) core, being π-deficient and electron-withdrawing, is an ideal acceptor moiety for NLO materials. nih.gov Recent studies on newly synthesized pyrimidine derivatives have demonstrated their potential in this area. For example, the compound N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) was found to possess a third-order nonlinear susceptibility (χ³) superior to that of some well-known chalcone (B49325) derivatives. nih.gov This enhanced NLO behavior is attributed to the molecular structure and intermolecular interactions within its crystalline phase. Computational methods, such as density functional theory (DFT), are often used to predict and understand the polarizability and hyperpolarizability of these molecules, guiding the design of new pyrimidine-based materials with optimized NLO properties. nih.gov
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₇H₂₂FN₃O₃S | Identifies the elemental composition of the studied NLO material. nih.gov |
| First Hyperpolarizability (β) | Significantly enhanced in crystalline environment | A key measure of the second-order NLO response of a molecule. nih.gov |
| Third-Order Susceptibility (χ³) | Superior to known chalcone derivatives | Indicates a strong third-order NLO response, crucial for applications like optical switching. nih.gov |
Architectures for Donor-Acceptor-Donor (D-A-D) Molecular Systems
Donor-Acceptor-Donor (D-A-D) and related Donor-Acceptor (D-A) architectures are fundamental designs for organic electronic materials used in applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov These molecules are engineered to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a process that governs their optoelectronic properties.
The pyrimidine-dione nucleus is an excellent candidate for the "Acceptor" component in these systems. Its electron-deficient nature, arising from the two electronegative nitrogen atoms and two carbonyl groups, allows it to effectively accept electron density from linked "Donor" units. By synthetically connecting electron-donating moieties (such as thiophene, carbazole, or triphenylamine) to the pyrimidine-dione core via a π-conjugated linker, chemists can create D-A-D molecules with tailored properties. nih.gov The energy levels of the highest occupied molecular orbital (HOMO, associated with the donor) and the lowest unoccupied molecular orbital (LUMO, associated with the acceptor) can be precisely tuned by modifying the donor and acceptor strengths, thereby controlling the material's absorption spectrum, emission characteristics, and charge transport capabilities.
Coordination Chemistry and Metal Complexation Studies
The presence of multiple nitrogen and oxygen atoms within the pyrimidine-dione structure makes it and its derivatives excellent ligands for coordinating with metal ions. The study of these metal complexes is a burgeoning field, revealing novel structures and potential applications in catalysis, materials science, and medicine.
Pyrimidine derivatives containing additional donor sites, such as amino, hydroxyl, or thione groups, exhibit versatile coordination behavior. nih.gov For instance, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione has been shown to act as a bidentate chelating agent, coordinating to a variety of metal ions including Mo(V), W(V), Ru(II), Rh(III), Pd(II), and U(VI). nih.govnih.gov In these complexes, the ligand typically binds to the metal center through the deprotonated hydroxyl oxygen and the nitrogen atom of one of the amino groups, forming a stable chelate ring. nih.govnih.gov
The resulting coordination geometry depends on the metal ion and the stoichiometry of the reaction. Octahedral, square planar, and even dinuclear oxo-bridged structures have been reported. nih.govnih.gov Similarly, complexes of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) have been synthesized using 2-amino-4,6-dimethylpyrimidine (B23340) as a ligand, often in combination with a Schiff base. mdpi.com Spectroscopic (IR, UV-Vis) and magnetic susceptibility measurements are crucial for characterizing these complexes and elucidating their structures. mdpi.com This research demonstrates the capacity of the pyrimidine-dione framework to serve as a platform for constructing diverse and functionally rich metal-organic compounds.
| Ligand | Metal Ion(s) | Resulting Complex Structure/Geometry | Reference |
|---|---|---|---|
| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Mo(V), W(V) | Oxo-bridged dinuclear | nih.govnih.gov |
| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Ru(II), Rh(III), Ir(III) | Mononuclear, Octahedral | nih.govnih.gov |
| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Pd(II) | Mononuclear, Square Planar | nih.govnih.gov |
| 2-amino-4,6-dimethylpyrimidine (with Schiff Base) | Mn(II), Co(II), Cu(II), Cr(III) | Octahedral | mdpi.com |
| 2-amino-4,6-dimethylpyrimidine (with Schiff Base) | Pd(II) | Tetrahedral | mdpi.com |
Research in Corrosion Inhibition Mechanisms
Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. nih.govnih.gov Their effectiveness stems from their molecular structure, which contains heteroatoms (N, O) and often π-electron systems (aromatic rings), enabling them to adsorb strongly onto metal surfaces and form a protective barrier.
The primary mechanism of corrosion inhibition by these organic compounds is the formation of an adsorbed film on the metal surface, which isolates the metal from the corrosive medium. The stability and nature of this film are governed by the adsorption process, which can be investigated through various adsorption isotherms.
Research has shown that the adsorption of pyrimidine derivatives on metal surfaces like copper and steel frequently follows the Langmuir adsorption isotherm. nih.govresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, with no interaction between the adsorbed molecules. The adsorption process can involve physical adsorption (physisorption), resulting from electrostatic interactions between the charged metal surface and the inhibitor molecules, and/or chemical adsorption (chemisorption), involving the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms to form coordinate bonds. researchgate.net The presence of nitrogen, oxygen, and sulfur atoms, along with aromatic rings in the molecular structure, enhances the electron density at these centers, promoting strong adsorption and effective corrosion inhibition. nih.gov
Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors and elucidating their mechanism of action. The most common methods used are potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization (PDP): PDP studies provide information on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. By analyzing the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined. For pyrimidine derivatives, it is often observed that the addition of the inhibitor causes a significant decrease in the corrosion current density. These compounds are typically classified as mixed-type inhibitors, as they influence both the anodic and cathodic reactions. nih.govresearchgate.net This is indicated by a shift in the Ecorr value that is not substantial enough to classify them as purely anodic or cathodic inhibitors. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process. In a typical EIS experiment for a corroding system, the Nyquist plot for the uninhibited solution shows a single semicircle, representing the charge transfer process. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly. This increase corresponds to a higher charge transfer resistance (Rct), indicating that the inhibitor film is impeding the flow of charge and thus slowing down the corrosion rate. The inhibition efficiency (%IE) can be calculated from both PDP and EIS data, and it generally increases with increasing inhibitor concentration. researchgate.netresearchgate.net
The following table presents typical electrochemical data obtained from studies on pyrimidine derivatives as corrosion inhibitors.
| Inhibitor Concentration | icorr (μA/cm²) (from PDP) | %IE (from PDP) | Rct (Ω·cm²) (from EIS) | %IE (from EIS) |
| Blank (0 mM) | > 1000 | — | < 50 | — |
| Low (e.g., 0.1 mM) | ~100 | ~90% | ~500 | ~90% |
| High (e.g., 1.0 mM) | < 50 | > 95% | > 1000 | > 95% |
Note: The values in this table are representative examples derived from published studies on various pyrimidine derivatives and are intended for illustrative purposes. nih.govresearchgate.net
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C2/C5) and hydrogen bonding in the dione ring. For example, NH protons in similar pyrimidine-diones resonate at δ 10–12 ppm in DMSO-d₆ .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases like acetonitrile/water (70:30) resolve impurities such as unreacted malonic acid derivatives .
- X-ray Crystallography: Confirms tautomeric forms (e.g., lactam-lactim equilibrium) and hydrogen-bonding networks in the solid state .
How do substituent variations at the 2- and 5-positions influence the compound’s biological activity and electronic properties?
Advanced Research Question
Substituents modulate electron density and steric effects, impacting bioactivity:
- Electron-Withdrawing Groups (EWGs): Thioxo (C=S) at C2 enhances radical scavenging activity (e.g., IC50 = 122.4 ± 1.9 μM for 2-thioxo derivatives in DPPH assays) by stabilizing radical intermediates .
- Methyl Groups: Hydrophobic C5-methyl groups improve membrane permeability, as observed in cytotoxicity studies against 3T3 cells .
- Structure-Activity Relationship (SAR): Computational DFT studies reveal that C2 methylation reduces tautomeric flexibility, favoring the lactam form, which may enhance binding to enzymes like urease .
What computational approaches are suitable for studying the interaction of this compound with biological targets like urease?
Advanced Research Question
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes. For example, bis-thiobarbiturates show strong urease inhibition (IC50 < 10 μM) via interactions with nickel ions in the active site .
- Molecular Dynamics (MD): GROMACS simulations assess stability of ligand-enzyme complexes over 100 ns, highlighting key residues (e.g., His519 in Bacillus pasteurii urease) for hydrogen bonding .
- QSAR Models: CoMFA/CoMSIA correlates substituent descriptors (e.g., Hammett σ) with inhibitory activity, guiding rational design .
How can researchers resolve discrepancies in cytotoxicity data for this compound across different cell lines?
Advanced Research Question
Contradictory cytotoxicity results (e.g., variable IC50 in 3T3 vs. cancer cells) arise from:
- Assay Conditions: Differences in incubation time (24 vs. 48 hrs) or serum content (fetal bovine serum may sequester hydrophobic compounds) .
- Metabolic Stability: HepG2 cells with cytochrome P450 activity may metabolize the compound faster than non-liver cells. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to standardize assays .
- Impurity Profiling: Trace impurities (e.g., 5-ethyl-2-thioxo derivatives) at >0.1% levels can skew results. LC-MS or GC-MS identifies and quantifies such byproducts .
What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?
Advanced Research Question
- Flow Chemistry: Continuous-flow reactors minimize batch variability and improve heat transfer for exothermic cyclization steps .
- Design of Experiments (DoE): Response surface methodology (RSM) optimizes parameters (e.g., pH, temperature) for multi-step reactions, achieving >90% yield consistency .
- In-line Analytics: PAT tools (e.g., FTIR probes) monitor reaction progress in real time, ensuring intermediates like enolates are fully converted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
